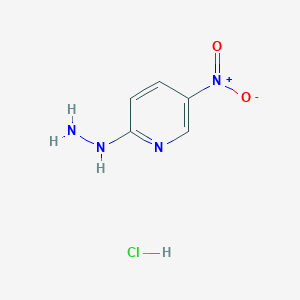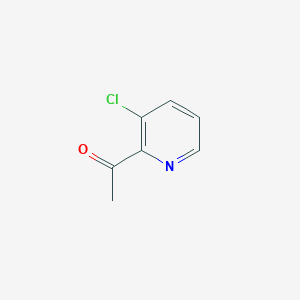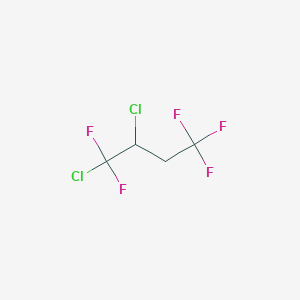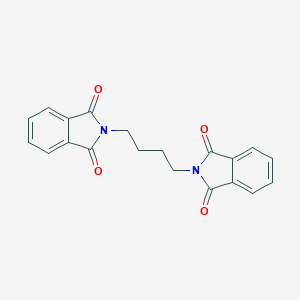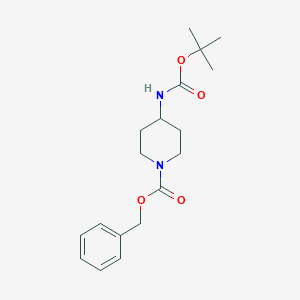
Erigeside C
Overview
Description
Molecular Structure Analysis
The molecular structure of Erigeside C is represented by the SMILES string:COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2C@@HCO)O)O)O . Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 360.31 g/mol. It has 5 hydrogen bond donors and 10 hydrogen bond acceptors. Its exact mass is 360.10564683 g/mol and its monoisotopic mass is also 360.10564683 g/mol .Scientific Research Applications
Isolation and Structural Analysis
- Erigeside C, along with other compounds, was isolated from the roots of Acanthus ilicifolius and Capparis tenera. Its structure was determined through extensive spectroscopic methods, including NMR and HRESIMS spectroscopic data (Lin et al., 2017); (Su et al., 2008).
Bioactivity and Medicinal Research
- A study on Erigeron breviscapus identified this compound among other glycosides. These compounds were evaluated for their potential medicinal properties, including optic neuroprotection and free radical scavenging activities (Chen et al., 2002); (Jun-guo, 2006).
Analytical Methods Development
- In research focused on Erigeron breviscapus, an Ultra Performance Liquid Chromatography (UPLC) method was established for determining various components, including this compound. This contributes to the analytical understanding and quality control of herbal medicines (Yanyu, 2013).
Enzymatic Activity and Applications
- Recent studies on enzymes, including ene-reductases (ERs) to which this compound is related, have highlighted their potential in industrial applications for the production of fine and specialty chemicals (Toogood & Scrutton, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Erigeside C is a phenolic compound that can be isolated from Erigeron breviscapus It has been found that a similar compound, erigeside ii, shows inhibitory activity against soluble epoxide hydrolase (seh) .
Mode of Action
Phenolic compounds like this compound are known to have antioxidant properties . They function by donating a hydrogen atom to lipid radicals, removing molecular oxygen, and quenching singlet oxygen .
Biochemical Pathways
Phenolic compounds are known to play a role in various biological systems, such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .
Pharmacokinetics
It is known that the active components of erigeron breviscapus have a low bioavailability and a high elimination rate in vivo .
Result of Action
It has been suggested that this compound may have a role in promoting bone cell proliferation and bone regeneration, which could be beneficial in the treatment of osteoporosis and fractures . It may also have anti-inflammatory and anti-tumor biological activities .
Action Environment
It is known that the compound can be stored at room temperature .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLTHWUJCCASO-APACUCGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is erigeside C and where is it found?
A1: this compound is a phenolic glycoside, a type of natural compound often found in plants. It has been isolated from various plant species, including Bauhinia glauca subsp. pernervosa [], Magnolia officinalis [], Iodes cirrhosa [], Acanthus ilicifolius [], Lindera obtusiloba [], Periploca calophylla [], Alchornea trewioides [], Euphorbia lunulata [], Capparis tenera [], and Illicium simonsii [].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do mention that spectroscopic methods, including mass spectrometry, were used to characterize the compound. These techniques are crucial for determining such information.
Q3: Are there any studies on the potential toxicity of this compound?
A3: The provided research excerpts do not provide information on the toxicology of this compound. Further investigation into its safety profile would be necessary.
Q4: What analytical methods are commonly used to identify and quantify this compound?
A5: The research excerpts highlight the use of various chromatographic techniques, including column chromatography (silica gel, ODS, MCI, Sephadex LH-20), semi-preparative HPLC, and reversed-phase HPLC, for the isolation and purification of this compound [, , , , , ]. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR, HR-ESI-MS, and physicochemical property analyses are employed for structural elucidation and confirmation [, , , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



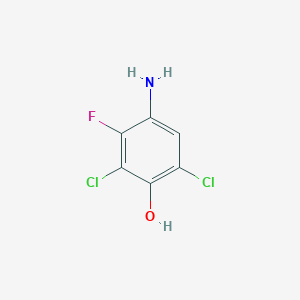
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)
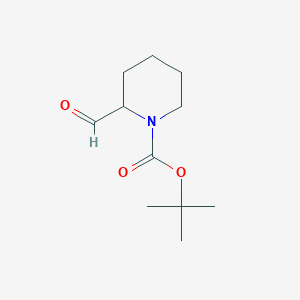
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
